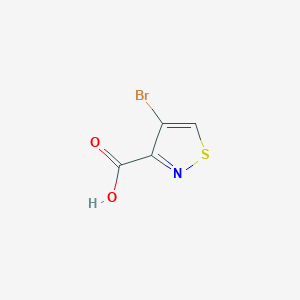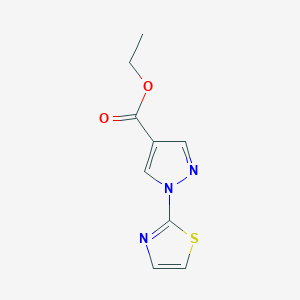
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. Various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement are often used for structural elucidation .Chemical Reactions Analysis
Benzylic compounds, including derivatives like 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene, are essential in organic chemistry, particularly in oxidation and reduction reactions . These reactions are crucial for modifying the chemical structure of benzylic compounds, thereby altering their properties and potential applications in various scientific fields.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis of compounds similar to "1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene" often involves halogenation, nitration, and the introduction of benzyloxy groups. These processes are foundational in creating intermediates for pharmaceuticals, agrochemicals, and other specialized materials. For example, the preparation of nitrobenzyl bromides through bromination and nitration reactions demonstrates the methodological basis for synthesizing nitroaromatic compounds with specific functional group arrangements (Wardrop & Landrie, 2003). Similarly, the use of ultrasound and phase-transfer catalysis in synthesizing nitro aromatic ethers underscores the importance of optimizing reaction conditions for efficiency and yield (Harikumar & Rajendran, 2014).
Kinetic Studies
Kinetic studies involving the preparation of nitrobenzene derivatives reveal insights into reaction mechanisms and optimization. For instance, research on the kinetics of synthesizing 1-butoxy-4-nitrobenzene under ultrasound irradiation provides valuable data on how to enhance reaction rates and product formation, contributing to a deeper understanding of phase-transfer catalysis in organic synthesis (Harikumar & Rajendran, 2014).
Material Properties and Applications
The study of compounds structurally related to "1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene" extends to exploring their material properties, such as crystal structures and potential for forming supramolecular frameworks. Research on benzoic acid derivatives, for example, examines their crystal structures, electronic structures, and molecular electrostatic potential, providing a foundation for understanding the material characteristics of nitrobenzene derivatives (Pramanik, Dey, & Mukherjee, 2019).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. While the specific mechanism of action for 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is not detailed in the available literature, related compounds like monobenzone are used as a topical drug for medical depigmentation . It’s proposed that it increases the excretion of melanin from the melanocytes .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOKCSSXNEZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219213 | |
| Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene | |
CAS RN |
1403483-74-8 | |
| Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)

![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)




